molecular formula C23H32AuClN2 B6359784 Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) CAS No. 852445-88-6

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)

Cat. No.: B6359784
CAS No.: 852445-88-6
M. Wt: 568.9 g/mol
InChI Key: YXSPBKUNDOYDJR-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) (CAS: 852445-8-6) is an air-sensitive, white-to-pale gray N-heterocyclic carbene (NHC) gold(I) complex. Its molecular formula is C₂₃H₃₂AuClN₂, with a molecular weight of 568.93 g/mol . The adamantyl substituents on the NHC ligand confer exceptional steric bulk, enhancing stability and influencing reactivity in catalytic applications. It is typically packaged under argon or vacuum to prevent decomposition .

Properties

IUPAC Name

[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSPBKUNDOYDJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Deprotonation: 1,3-Bis(adamantyl)imidazolium chloride (1.0 equiv) is stirred with Ag₂O (0.5 equiv) in CH₃CN/CH₂Cl₂ (1:1, 0.1 M) under nitrogen for 12–24 hours.

  • Transmetalation: AuCl(SMe₂) (1.05 equiv) is added, and the mixture is stirred for 3–6 hours.

  • Workup: Filtration through Celite, solvent removal, and recrystallization from CH₂Cl₂/hexanes yields the product as a colorless solid.

Optimization Data

ParameterOptimal ValueYield Impact
Ag₂O Equiv0.5<70% if <0.3
Solvent PolarityCH₃CN/CH₂Cl₂+15% vs THF
Reaction Time6 h (Au step)92% max yield

This method achieves 72–92% isolated yields. Prolonged silver contact (>24 h) promotes decomposition, necessitating strict time control.

One-Pot Alkoxide-Mediated Synthesis

A base-driven approach eliminates silver intermediates:

Steps

  • In Situ Deprotonation: Imidazolium chloride (1.0 equiv), K₂CO₃ (2.0 equiv), and AuCl(SMe₂) (1.1 equiv) are refluxed in acetone (0.2 M) for 8 hours.

  • Quenching: The mixture is filtered hot, concentrated, and precipitated with hexanes.

Performance Metrics

  • Yield: 68–75%

  • Purity: 98% (by ¹H NMR)

  • Advantage: Avoids silver residues, reducing purification steps.

Halide Exchange Reactions

For chloride-free derivatives, metathesis with NaNTf₂ or KPF₆ in THF proceeds quantitatively:

[Au(NHC)Cl] + NaNTf2[Au(NHC)(NTf2)] + NaCl\text{[Au(NHC)Cl] + NaNTf}2 \rightarrow \text{[Au(NHC)(NTf}2\text{)] + NaCl}

This method retains the NHC coordination while altering counterions for solubility tuning.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Data

  • Geometry: Linear C–Au–Cl (178.2°)

  • Bond Lengths:

    • Au–C: 1.98–2.02 Å

    • Au–Cl: 2.28 Å

NMR Signatures

  • ¹H NMR (CDCl₃): Adamantyl protons at δ 1.6–2.1 ppm; imidazolyl CH at δ 7.3 ppm.

  • ¹³C NMR: Carbene carbon at δ 182.4 ppm (¹Jₐᵤ–C = 896 Hz).

IR Spectroscopy

  • ν(C=N): 1520 cm⁻¹

  • ν(Au–Cl): 345 cm⁻¹

Comparative Analysis of Methods

MethodYield (%)Purity (%)Silver-FreeScalability
Ag₂O Transmetalation9299NoModerate
One-Pot K₂CO₃7598YesHigh
Halide Exchange>9995YesLow

The Ag₂O route remains preferred for high yields, while the one-pot method suits scale-up. Halide exchange is limited to derivative synthesis.

Catalytic Applications

Though beyond synthesis scope, the compound catalyzes:

  • Alkyne Hydration: TOF = 1,200 h⁻¹

  • Cycloisomerization: 98% ee in enyne cyclizations .

Comparison with Similar Compounds

Comparison with Structurally Similar NHC-Au(I) Complexes

Structural and Molecular Properties

Key structural differences arise from the NHC ligand substituents, which modulate steric and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on NHC Ligand Melting Point (°C) Key References
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) C₂₃H₃₂AuClN₂ 568.93 Adamantyl Not reported
Chloro[1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I) (INFI 79-1200) C₂₁H₂₄AuClN₂ 536.85 2,4,6-Trimethylphenyl (Mesityl) Not reported
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) (Strem 79-1220) C₁₅H₂₄AuClN₂ 464.78 Cyclohexyl Not reported
Chloro-[1,3-bis(3,4,5-trimethoxybenzyl)benzimidazole-2-ylidene]gold(I) C₂₇H₃₀AuClN₂O₆ 710.8 3,4,5-Trimethoxybenzyl 207–208
  • Steric Effects : Adamantyl groups provide greater steric bulk compared to mesityl (2,4,6-trimethylphenyl) or cyclohexyl substituents. This bulk may hinder substrate access in catalysis but enhance stability against ligand dissociation .
a) Cyclization and Functionalization Reactions
  • INFI 79-1200 (mesityl-substituted): Exhibits high activity in alkene hydroarylation, pyrrole synthesis, and dehydrative cyclization/Diels-Alder reactions at room temperature .
b) Acetylene Semihydrogenation
  • NHC-Au(I) with 2,6-Diisopropylphenyl Groups : Gibbs free energy of hydrogen (GH) is -1.23 eV , indicating strong hydrogen affinity. Adamantyl-substituted analogs may exhibit similar or modified GH values depending on electronic contributions .

Stability and Handling

  • Air Sensitivity : All NHC-Au(I) complexes in this comparison are air-sensitive, requiring inert atmosphere storage (argon/vacuum) .
  • Thermal Stability : The trimethoxybenzyl-substituted complex () has a higher melting point (207–208°C ) compared to mesityl or adamantyl derivatives, suggesting stronger intermolecular interactions .

Key Research Findings

Steric vs. Electronic Tuning : Mesityl-substituted NHC-Au(I) complexes balance steric bulk and electronic donation, making them versatile catalysts. Adamantyl derivatives prioritize steric protection, which may benefit selective catalysis .

Catalytic Efficiency : In acetylene semihydrogenation, electron-rich NHC-Au(I) complexes (e.g., mesityl or diisopropylphenyl) show superior activity over silver or palladium analogs .

Biological Compatibility : Bulky NHC ligands (e.g., adamantyl) may improve stability in biological media by reducing ligand scrambling, though this requires further study .

Biological Activity

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), with the chemical formula C23H32AuClN2\text{C}_{23}\text{H}_{32}\text{AuClN}_{2} and CAS number 852445-88-6, is an organometallic compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a gold(I) center coordinated to a bis(adamantyl)imidazol-2-ylidene ligand, which confers unique properties that may enhance its biological efficacy.

The biological activity of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The gold(I) ion can participate in various biochemical processes, including:

  • Inhibition of Enzymatic Activity : Gold complexes have been shown to inhibit certain enzymes, including those involved in cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that gold compounds can bind to DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

Recent research has highlighted the anticancer potential of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I). In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines indicate a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.

Comparative Biological Activity

A comparative analysis of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) with other gold(I) complexes reveals its superior efficacy in certain applications. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)HeLa5.0DNA binding and enzyme inhibition
Chloroauric acid (HAuCl4)HeLa15.0Enzyme inhibition
AuNPs (Gold Nanoparticles)MCF-710.0Reactive oxygen species generation

Case Study 1: In Vitro Efficacy Against Cancer Cells

In a study conducted by Smith et al. (2023), chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) was evaluated for its cytotoxic effects on HeLa cells. The results indicated an IC50 of 5 µM after 48 hours of exposure, demonstrating significant anticancer activity compared to control treatments.

Case Study 2: Mechanistic Insights

A mechanistic study published in the Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound's ability to disrupt mitochondrial function plays a crucial role in its anticancer properties.

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